REACTION_CXSMILES
|
C([N:4](C(C)C)CC)(C)C.C1CN([P+](ON2N=NC3C=CC=CC2=3)(N2CCCC2)N2CCCC2)CC1.F[P-](F)(F)(F)(F)F.[Cl-].[NH4+].[C:45]([O:49][C:50]([NH:52][C:53]1[CH:57]=[CH:56][O:55][C:54]=1[C:58]([OH:60])=O)=[O:51])([CH3:48])([CH3:47])[CH3:46].Cl>CN(C=O)C>[NH2:4][C:58]([C:54]1[O:55][CH:56]=[CH:57][C:53]=1[NH:52][C:50](=[O:51])[O:49][C:45]([CH3:48])([CH3:47])[CH3:46])=[O:60] |f:1.2,3.4|
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Name
|
|
Quantity
|
14.75 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
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C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC=C5)N=N4.F[P-](F)(F)(F)(F)F
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Name
|
|
Quantity
|
1.81 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
3.83 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=C(OC=C1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=C(OC=C1)C(=O)O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at ambient temperature for 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted into DCM (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with water (80 mL) and brine (80 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated The product
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography on silica
|
Type
|
WASH
|
Details
|
eluting with 20-70% EtOAc in isohexane
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)C=1OC=CC1NC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.38 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |